Betulinan B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

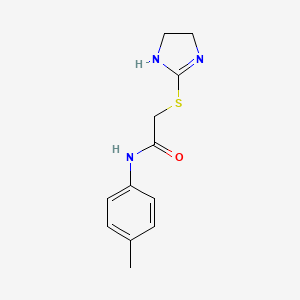

Betulinan B is a natural product found in Lenzites betulinus with data available.

Applications De Recherche Scientifique

Pharmacological Effects

Betulin and Betulinic acid, derivatives of Betulinan B, show promise in treating various diseases due to their wide range of pharmacological activities. They are particularly noted for their potential in treating metabolic disorders, infectious diseases, cardiovascular disorders, and neurological disorders. Their antiviral, antibacterial, and anti-cancer effects are also significant areas of interest (Amiri et al., 2019).

Antitumor Activity

Betulinic Acid (BA), a derivative of Betulinan B, exhibits strong antitumor effects. It has shown potential in treating various types of cancer, including human ovarian cancer. The structure-cytotoxicity relationships of BA derivatives are critical for understanding their antitumor properties (Dong-Mei Zhang et al., 2015); (Jiang et al., 2021).

Targeting Mitochondrial Apoptosis in Cancers

Betulinic Acid's anticancer activity is linked to its ability to trigger mitochondrial membrane permeabilization, a key event in apoptosis. This quality makes it a potential therapeutic agent in treating various cancers, particularly due to its selective cytotoxicity against cancer cells while sparing non-neoplastic cells (Fulda & Kroemer, 2009).

Anticancer Mechanism and Application

Betulinic Acid's anticancer mechanism involves the regulation of various signaling pathways and the induction of mitochondrial oxidative stress. It has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a valuable adjunct in cancer treatment (Wenkai Jiang et al., 2021).

Role in Pancreatic Cancer Therapy

In pancreatic cancer, Betulinic Acid targets specific genes, such as lamin B1, suggesting its potential as a novel therapeutic target in treating this type of cancer. Its effect on gene expression is directly associated with cancer progression and prognosis (Lei Li et al., 2013).

Broad Spectrum Anticancer Efficacy

Betulinic Acid demonstrates efficacy against a wide range of human cancer types, supporting its potential as a broad-spectrum anticancer agent. This efficacy includes a halt in colony formation in various cancer cell lines, suggesting its potential for clinical application in cancer therapy (J. Kessler et al., 2007).

Development of Antitumor Derivatives

Recent studies focus on the structural modification of Betulinic Acid to enhance its antitumor activity and address issues like poor water solubility and low bioavailability. These derivatives offer promising prospects for future cancer treatments (Ye Zhong et al., 2021).

Protective Effects on Cognitive Decline

Betulin, derived from Betulinan B, shows protective effects against cognitive decline in diabetic rats, indicating its potential in neuroprotection and treatment of cognitive disorders (Chunhua Ma & H. Long, 2016).

Treatment of Sepsis-Induced Organ Injury

Betulin exhibits protective effects against lung and liver injuries in septic conditions, suggesting its potential in treating sepsis and related complications (Hongyu Zhao et al., 2016).

Propriétés

Numéro CAS |

184092-49-7 |

|---|---|

Nom du produit |

Betulinan B |

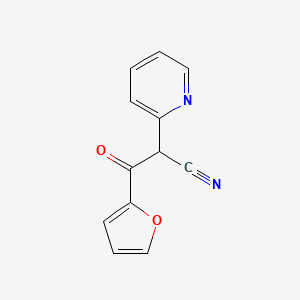

Formule moléculaire |

C20H14O4 |

Poids moléculaire |

318.3 g/mol |

Nom IUPAC |

2-methoxy-3-phenyl-6H-benzo[c]chromene-1,4-dione |

InChI |

InChI=1S/C20H14O4/c1-23-19-15(12-7-3-2-4-8-12)17(21)20-16(18(19)22)14-10-6-5-9-13(14)11-24-20/h2-10H,11H2,1H3 |

Clé InChI |

IIJJGBPPKPHWQB-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=O)C2=C(C1=O)C3=CC=CC=C3CO2)C4=CC=CC=C4 |

SMILES canonique |

COC1=C(C(=O)C2=C(C1=O)C3=CC=CC=C3CO2)C4=CC=CC=C4 |

Autres numéros CAS |

184092-49-7 |

Synonymes |

betulinan B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1226181.png)

![N-[4-[[(4-chlorophenyl)-oxomethyl]amino]phenyl]-2-hydroxybenzamide](/img/structure/B1226182.png)

![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1226186.png)

![N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B1226188.png)

![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-adamantanamine](/img/structure/B1226189.png)

![[(3-Bromo-2-oxo-6,7,8,9-tetrahydrodibenzofuran-1-ylidene)methylamino]thiourea](/img/structure/B1226191.png)

![N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B1226192.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1226193.png)

![N-[4-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide](/img/structure/B1226198.png)

![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1226199.png)